molecular formula C17H14N2O3 B11600940 (5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione

(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione

Cat. No.: B11600940
M. Wt: 294.30 g/mol
InChI Key: ZNGNTJBDHZOFFB-RVDMUPIBSA-N
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Description

(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives This compound is characterized by the presence of a methoxybenzylidene group and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione typically involves the condensation of 3-methoxybenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(3-methoxybenzylidene)-3-phenylimidazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both methoxybenzylidene and phenyl groups attached to the imidazolidine ring

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)11-15-16(20)19(17(21)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)/b15-11+

InChI Key

ZNGNTJBDHZOFFB-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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